3-(Pyrrol-1-Yl)Thiophene-2-Methanol

Descripción general

Descripción

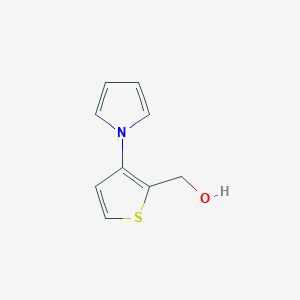

3-(Pyrrol-1-Yl)Thiophene-2-Methanol is a heterocyclic compound that combines the structural features of pyrrole and thiophene rings with a methanol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrol-1-Yl)Thiophene-2-Methanol typically involves the following steps:

Formation of Pyrrole Ring: Pyrrole can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Formation of Thiophene Ring: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Coupling of Pyrrole and Thiophene Rings: The coupling of pyrrole and thiophene rings can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyrrole with a halogenated thiophene.

Introduction of Methanol Group: The methanol group can be introduced through the reduction of a corresponding aldehyde or ketone derivative of the coupled pyrrole-thiophene compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyrrol-1-Yl)Thiophene-2-Methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can undergo reduction reactions to form corresponding alcohol or alkane derivatives.

Substitution: The pyrrole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Alcohol or alkane derivatives.

Substitution: Various substituted pyrrole-thiophene derivatives.

Aplicaciones Científicas De Investigación

3-(Pyrrol-1-Yl)Thiophene-2-Methanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of 3-(Pyrrol-1-Yl)Thiophene-2-Methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic and industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

3-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Thiophene-2-Carboxylic Acid: A similar compound with a carboxylic acid group instead of a methanol group.

2-(2,5-Dibromo-1H-Pyrrol-1-Yl)Thiophene-3-Carbonitrile: A brominated derivative with a nitrile group.

Uniqueness

3-(Pyrrol-1-Yl)Thiophene-2-Methanol is unique due to its combination of pyrrole and thiophene rings with a methanol group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific and industrial applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization methods for 3-(Pyrrol-1-Yl)Thiophene-2-Methanol?

Methodological Answer:

- Synthesis : Aqueous microemulsion-mediated synthesis is a viable route, as demonstrated for structurally similar compounds (e.g., 3-(pyrrol-1-yl)-indolin-2-ones). Key parameters include optimizing surfactant concentration and reaction temperature to stabilize intermediates .

- Characterization : Use multi-modal analytical techniques:

- Melting Point : Determines purity (e.g., 150–152°C for compound 3a) .

- Spectroscopy : IR for functional groups (e.g., C=O, N-H), -/-NMR for structural elucidation, and HRMS/ESI-MS for molecular weight confirmation .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve single-crystal structures to confirm bond angles, dihedral angles, and stereochemistry (e.g., as applied to 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol with R-factor = 0.054) .

- NMR Analysis : Assign proton environments (e.g., pyrrole/thiophene protons) and verify coupling patterns to distinguish regioisomers .

Q. What analytical techniques ensure purity and detect impurities in this compound?

Methodological Answer:

- HPLC : Use reverse-phase columns (e.g., C18) with UV detection to quantify impurities (e.g., limit: ≤0.1% for unspecified impurities) .

- Mass Spectrometry : HRMS identifies trace impurities via exact mass matching (e.g., ESI-MS for related compounds in microemulsion synthesis) .

Advanced Questions

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

Methodological Answer:

- Cross-Validation : Replicate synthesis under standardized conditions (solvent, temperature) and compare with literature data .

- Collaborative Reproducibility : Share raw data (spectra, crystallography files) via open-access platforms to enable independent verification, aligning with initiatives like the European Open Science Cloud .

- Advanced Spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. How can this compound be applied in material science, such as conductive polymers?

Methodological Answer:

- Polymer Synthesis : Electropolymerize the compound (e.g., using cyclic voltammetry) to form thin films. Monitor conductivity via four-point probe measurements .

- Doping Studies : Introduce dopants (e.g., iodine, sulfonic acids) to enhance conductivity. Characterize using UV-Vis-NIR spectroscopy to track polaron/bipolaron formation .

Q. What strategies are effective for impurity profiling during scale-up?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability challenges. Analyze degradation products via LC-MS .

- Design of Experiments (DoE) : Vary reaction parameters (e.g., catalyst loading, solvent polarity) to identify impurity formation pathways .

Q. How to optimize reaction conditions for improved yield and selectivity?

Methodological Answer:

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to influence reaction kinetics .

- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts for regioselective pyrrole-thiophene coupling .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Propiedades

IUPAC Name |

(3-pyrrol-1-ylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSUHWYHSLZKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321645 | |

| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107073-27-8 | |

| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.